molecular formula C24H20N2O4S3 B4591096 N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide]

N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide]

Cat. No.: B4591096
M. Wt: 496.6 g/mol
InChI Key: OREPGSJPDFDKPY-UHFFFAOYSA-N
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Description

N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] is a useful research compound. Its molecular formula is C24H20N2O4S3 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] is 496.05852064 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications demonstrated their promising properties for such applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
  • Mahmoodi and Khazaei (2017) developed Sulfonylbis(1,4-phenylene)bis(sulfamic acid) as an eco-benign, efficient, reusable, and heterogeneous catalyst for the synthesis of mono- and bis-chromene derivatives, highlighting its environmental friendliness and high reusability (Mahmoodi & Khazaei, 2017).
  • Hajipour et al. (2009) synthesized new optically active poly(azo-ester-imide)s via interfacial polycondensation, indicating potential applications in optoelectronic devices due to their optical activities and thermal stabilities (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

Material Applications

  • Fujimoto et al. (2005) synthesized a series of poly(phenylene)-based polyelectrolytes via Diels−Alder polymerization, demonstrating their potential as materials for polymer electrolyte membrane fuel cells due to their high proton conductivity and chemical/thermal stability (Fujimoto, Hickner, Cornelius, & Loy, 2005).
  • Asundaria and Patel (2013) explored the antimicrobial activity of bissydnone based on sulfonamide derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria, which indicates their potential for developing new antimicrobial agents (Asundaria & Patel, 2013).

Polymer and Catalysis Research

  • The design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, as investigated by Hayashi and Takasu (2015), suggests applications in bioactive glass coating and biocompatibility enhancement for medical devices (Hayashi & Takasu, 2015).
  • Patel and Patel (2008) reported on the synthesis and characterization of poly(amido-imide)s via intermolecular Diels-Alder reactions, indicating moderate thermal stability and potential for glass fiber composite laminates in engineering applications (Patel & Patel, 2008).

Properties

IUPAC Name

2-thiophen-2-yl-N-[3-[3-[(2-thiophen-2-ylacetyl)amino]phenyl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S3/c27-23(15-19-7-3-11-31-19)25-17-5-1-9-21(13-17)33(29,30)22-10-2-6-18(14-22)26-24(28)16-20-8-4-12-32-20/h1-14H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPGSJPDFDKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CS3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.